Ethylene/propylene/diene terpolymer

Vulcanization Chemistry Rubber Processing Crosslinking

EPDM's saturated backbone delivers decades of ozone, heat, and oxidation resistance unmatched by NR or SBR. Pendant diene (ENB) unsaturation enables sulfur vulcanization—a processing advantage absent in EPM copolymer. For peroxide curing, VNB-based grades offer ~4× higher efficiency vs. ENB/DCPD grades, directly reducing cycle times and peroxide consumption. Dielectric strength of 19.1 kV/mm supports thinner insulation designs vs. silicone rubber. Minimal volume swelling (10.844%) and permanent deformation (0.636%) after 140 MPa H₂ exposure outperform FKM and HNBR in high-pressure hydrogen seals and O-rings. EPDM is the cost-effective elastomer for automotive weatherstripping, coolant hoses, cable insulation, and industrial gaskets operating in the 95–150°C range.

Molecular Formula C14H22
Molecular Weight 190.32 g/mol
CAS No. 25038-36-2
Cat. No. B3182867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene/propylene/diene terpolymer
CAS25038-36-2
Molecular FormulaC14H22
Molecular Weight190.32 g/mol
Structural Identifiers
SMILESCC=C.CC=C1CC2CC1C=C2.C=C
InChIInChI=1S/C9H12.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;3H,1H2,2H3;1-2H2/b8-2+;;
InChIKeyMPXNNMASLYQCAH-SZPWSVBHSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylene/Propylene/Diene Terpolymer (EPDM, CAS 25038-36-2): A Saturated Backbone Elastomer with Versatile Vulcanization Chemistry


Ethylene/propylene/diene terpolymer (EPDM) is a synthetic rubber characterized by a fully saturated polyethylene/polypropylene backbone with pendant unsaturation provided by a non-conjugated diene termonomer, most commonly 5-ethylidene-2-norbornene (ENB) [1]. This molecular architecture confers outstanding resistance to ozone, heat, oxidation, and weathering, distinguishing it from unsaturated diene rubbers like natural rubber (NR) and styrene-butadiene rubber (SBR) [2]. The terpolymer structure—ethylene, propylene, and diene—enables sulfur vulcanization in addition to peroxide curing, a key differentiator from the fully saturated ethylene/propylene copolymer (EPM) which requires peroxide-only vulcanization [3]. With a typical ethylene content ranging from 45–80 wt% and diene content from 2–12 wt%, EPDM grades are tailored for specific performance profiles across automotive, construction, electrical, and industrial sealing applications [4].

Why Generic Substitution Fails for Ethylene/Propylene/Diene Terpolymer: Critical Performance Gaps vs. EPM, NR, SBR, and Alternative Diene Types


While EPDM belongs to the broader ethylene-propylene rubber family, it cannot be generically substituted with EPM (ethylene-propylene copolymer) due to the absence of diene unsaturation in EPM, which precludes sulfur vulcanization and significantly limits processing flexibility and cost-effectiveness in high-volume manufacturing [1]. Conversely, substituting EPDM with conventional diene rubbers like NR or SBR sacrifices the saturated backbone's exceptional ozone and thermal stability—NR, for instance, degrades rapidly under ozone exposure that EPDM withstands for decades [2]. Even among EPDM grades, substitution fails when diene type is ignored: vinyl norbornene (VNB)-based EPDM exhibits approximately 4× higher peroxide curing efficiency compared to ENB- or DCPD-based grades, directly impacting cycle times and crosslink density in peroxide-cured applications [3]. Furthermore, EPDM's unique combination of electrical insulation properties (dielectric strength ~19.1 kV/mm, dielectric constant 5.0–5.6) and low-temperature flexibility (Tg increase of only ~3.76°C after high-pressure hydrogen exposure) cannot be replicated by silicone rubber or fluorocarbon elastomers without trade-offs in cost, mechanical strength, or chemical compatibility [4].

Ethylene/Propylene/Diene Terpolymer (EPDM) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Vulcanization Flexibility: EPDM Enables Sulfur Curing Unlike EPM

EPDM terpolymer, due to its pendant diene unsaturation, can be vulcanized using either sulfur-based or peroxide-based systems. In contrast, EPM (ethylene-propylene copolymer), which lacks diene unsaturation, is limited to peroxide vulcanization only [1]. This difference is a direct consequence of the terpolymer structure, where the diene (e.g., ENB, DCPD, VNB) provides reactive sites for sulfur crosslinking [2].

Vulcanization Chemistry Rubber Processing Crosslinking

Peroxide Curing Efficiency: VNB-EPDM Demonstrates 4× Higher Efficiency Than ENB/DCPD Grades

In peroxide-cured window gasket formulations, VNB (vinyl norbornene)-containing EPDM exhibits approximately 4 times higher peroxide curing efficiency compared to conventional ENB- or DCPD-based EPDM grades [1]. This superior efficiency stems from the higher reactivity of the pendant vinyl group in VNB toward peroxide-induced crosslinking [2].

Peroxide Curing Diene Type Crosslink Density

Hydrogen Compatibility: EPDM Exhibits Superior Volume Stability vs. FKM and HNBR Under 140 MPa H₂

After exposure to 140 MPa high-pressure hydrogen, EPDM demonstrated the smallest maximum volume increase (10.844%) and lowest permanent deformation (0.636%) compared to FKM (23.623%, 2.345%) and HNBR (31.972%, 4.603%) [1]. Additionally, the glass transition temperature (Tg) of EPDM increased by only 3.76°C, indicating superior retention of low-temperature flexibility, whereas FKM and HNBR showed more pronounced Tg shifts [2].

High-Pressure Hydrogen Sealing Volume Swelling

Mechanical Properties Retention After Aging: EPDM Outperforms NBR in Hot-Air Aging

Accelerated thermal aging tests (14 days at 150°C) revealed that NBR experienced a 31.1% increase in hardness, accompanied by marked volume shrinkage and mass loss, indicating severe degradation. In contrast, EPDM displayed intermediate behavior with significantly less deterioration than NBR, and FKM exhibited only minor changes [1]. This positions EPDM as a balanced performer with better thermal stability than NBR, though not matching the extreme temperature resistance of FKM.

Thermal Aging Compression Set Sealing Materials

Electrical Insulation: EPDM's Dielectric Strength (19.1 kV/mm) Outperforms Silicone Rubber (≥12 kV/mm)

In medium and high voltage cold shrink tubing applications, EPDM exhibits a dielectric strength of approximately 19.1 kV/mm, which is significantly higher than silicone rubber's ≥12 kV/mm [1]. However, EPDM's dielectric constant (5.0–5.6) is higher than silicone's (≤3.0), which may lead to greater capacitive currents in high-field environments [2]. Mechanically, EPDM offers higher elongation at break (641%) compared to silicone (≥400%), but lower tear strength (38.6 kN/m vs. ≥60 kN/m) [3].

Electrical Insulation Dielectric Strength Cold Shrink Tubing

Mechanical Strength: EPDM Provides Higher Tensile Strength and Elongation than Silicone Rubber

In a comparative study of rubber materials, EPDM demonstrated a tensile strength of 11.8 MPa and elongation at break of 641%, whereas silicone rubber exhibited lower elongation (≥400%) and lower tear strength (38.6 kN/m vs. ≥60 kN/m for silicone) [1]. This indicates that while silicone offers superior tear resistance, EPDM excels in tensile strength and elongation, making it more suitable for applications requiring high stretch and recovery without fracture.

Mechanical Properties Tensile Strength Elongation at Break

Ethylene/Propylene/Diene Terpolymer (EPDM) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


High-Pressure Hydrogen Sealing Systems (Fuel Cell Vehicles, Refueling Stations)

EPDM's minimal volume swelling (10.844%) and permanent deformation (0.636%) after 140 MPa hydrogen exposure, combined with a modest Tg increase of only 3.76°C, make it the preferred elastomer for seals, O-rings, and gaskets in high-pressure hydrogen environments [1]. Its superior dimensional stability directly translates to reliable, long-term sealing performance where FKM and HNBR exhibit significantly higher swelling and deformation, increasing leakage risks [2].

Medium/High Voltage Electrical Insulation (Cold Shrink Tubing, Cable Accessories)

With a dielectric strength of 19.1 kV/mm, EPDM enables thinner insulation designs or higher safety margins compared to silicone rubber (≥12 kV/mm) in cold shrink tubing and cable joint applications [1]. While its higher dielectric constant (5.0–5.6) may increase capacitive current, the superior dielectric strength often outweighs this in designs where voltage withstand is paramount [2]. Additionally, its high elongation (641%) accommodates cable expansion and contraction without compromising insulation integrity.

Peroxide-Cured EPDM Goods Requiring Rapid Cycle Times (Window Gaskets, Automotive Profiles)

For manufacturers employing peroxide curing, selecting VNB-based EPDM grades can increase curing efficiency by approximately 4× compared to conventional ENB or DCPD grades [1]. This efficiency gain directly reduces cycle times and peroxide consumption, offering a quantifiable cost advantage in high-volume production of window gaskets, automotive weatherstripping, and other extruded profiles where peroxide curing is preferred for low compression set and high heat resistance [2].

Thermally Demanding Seals and Gaskets (Automotive Under-Hood, Industrial Equipment)

EPDM's intermediate thermal aging behavior—significantly better than NBR (which hardens by 31.1% after 14 days at 150°C) but not matching the extreme temperature resistance of FKM—positions it as the cost-effective choice for seals and gaskets operating in the 95°C–150°C range [1]. Applications include automotive coolant hoses, brake system seals, and industrial equipment where ozone and heat resistance are required but the premium cost of fluorocarbon elastomers is unjustified [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethylene/propylene/diene terpolymer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.